Cas no 1112969-24-0 (benzyl N-(4-bromo-2,5-difluorophenyl)carbamate)

Benzyl N-(4-bromo-2,5-difluorophenyl)carbamate is a specialized carbamate derivative featuring a bromo- and difluoro-substituted phenyl ring. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its halogenated aromatic structure enables further functionalization via cross-coupling or nucleophilic substitution reactions. The benzyl carbamate group offers stability while remaining amenable to deprotection under mild conditions. Its well-defined reactivity profile and high purity make it suitable for precision applications in medicinal chemistry, such as the development of bioactive molecules. The presence of both bromine and fluorine substituents enhances its utility in structure-activity relationship (SAR) studies.
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate structure
1112969-24-0 structure
Product name:benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
CAS No:1112969-24-0
MF:C14H10BrF2NO2
MW:342.135509967804
CID:6317183
PubChem ID:57582288

benzyl N-(4-bromo-2,5-difluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-4581575
    • SCHEMBL5945330
    • 1112969-24-0
    • benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
    • Inchi: 1S/C14H10BrF2NO2/c15-10-6-12(17)13(7-11(10)16)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
    • InChI Key: RISVASNAAHACLP-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1F)NC(=O)OCC1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 340.98630g/mol
  • Monoisotopic Mass: 340.98630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 3.9

benzyl N-(4-bromo-2,5-difluorophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4581575-0.25g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
0.25g
$354.0 2023-05-24
Enamine
EN300-4581575-5.0g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
5g
$1115.0 2023-05-24
Enamine
EN300-4581575-0.05g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
0.05g
$323.0 2023-05-24
Enamine
EN300-4581575-0.1g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
0.1g
$339.0 2023-05-24
Enamine
EN300-4581575-1.0g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
1g
$385.0 2023-05-24
Enamine
EN300-4581575-2.5g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
2.5g
$754.0 2023-05-24
Enamine
EN300-4581575-0.5g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
0.5g
$370.0 2023-05-24
Enamine
EN300-4581575-10.0g
benzyl N-(4-bromo-2,5-difluorophenyl)carbamate
1112969-24-0
10g
$1654.0 2023-05-24

Additional information on benzyl N-(4-bromo-2,5-difluorophenyl)carbamate

Professional Introduction to Benzyl N-(4-bromo-2,5-difluorophenyl)carbamate (CAS No. 1112969-24-0)

Benzyl N-(4-bromo-2,5-difluorophenyl)carbamate, with the chemical formula C13H10BrF2NO2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a benzyl group, a carbamate moiety, and a 4-bromo-2,5-difluorophenyl ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 1112969-24-0 provides a unique identifier for this compound, ensuring precise identification and differentiation from other substances in chemical databases and literature. This numbering system is crucial for researchers and manufacturers to maintain consistency and accuracy in their work.

The benzyl N-(4-bromo-2,5-difluorophenyl)carbamate structure is particularly interesting due to its potential applications in drug development. The benzyl group often serves as a protecting group in organic synthesis, while the carbamate moiety can be modified to introduce various pharmacophores. The 4-bromo-2,5-difluorophenyl ring adds complexity and reactivity, making it a versatile building block for more complex molecules.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and bioavailability. The 4-bromo-2,5-difluorophenyl moiety in this compound contributes to these desirable properties, making it an attractive candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of fluorinated intermediates in the development of novel therapeutic agents. For instance, fluorine atoms can influence the electronic properties of molecules, leading to improved binding affinity and selectivity. The benzyl N-(4-bromo-2,5-difluorophenyl)carbamate compound exemplifies this trend by incorporating fluorine atoms into a pharmacologically relevant framework.

The pharmaceutical industry has seen significant advancements in the use of carbamate derivatives as pharmacological tools. These derivatives often exhibit potent biological activity and are used in the treatment of various diseases. The benzyl N-(4-bromo-2,5-difluorophenyl)carbamate compound is no exception and has been explored as a potential lead molecule in several drug discovery programs.

The synthesis of benzyl N-(4-bromo-2,5-difluorophenyl)carbamate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to construct the desired framework efficiently.

One of the key challenges in working with fluorinated aromatic compounds is their reactivity towards nucleophiles. However, the presence of bromine atoms in the 4-bromo-2,5-difluorophenyl ring provides a handle for further functionalization through various chemical transformations. This flexibility makes it possible to modify the compound into more complex structures with tailored biological activities.

The application of computational methods has also played a crucial role in understanding the properties of benzyl N-(4-bromo-2,5-difluorophenyl)carbamate. Molecular modeling studies can predict binding interactions with biological targets, helping researchers design more effective drug candidates. These computational approaches are often combined with experimental data to accelerate the drug discovery process.

In conclusion, benzyl N-(4-bromo-2,5-difluorophenyl)carbamate (CAS No. 1112969-24-0) represents a promising compound in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for researchers developing new therapeutic agents. As our understanding of fluorinated compounds continues to grow, compounds like this are likely to play an increasingly important role in drug discovery and development.

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